molecular formula C11H15N3 B13818765 1-[(E)-2-pyridin-2-ylethenyl]piperazine

1-[(E)-2-pyridin-2-ylethenyl]piperazine

Cat. No.: B13818765
M. Wt: 189.26 g/mol
InChI Key: JHJCJIIZLDPSSF-XBXARRHUSA-N
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Description

1-[(E)-2-pyridin-2-ylethenyl]piperazine is a compound that features a piperazine ring substituted with a pyridinyl group via an ethenyl linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperazine and pyridine moieties in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-pyridin-2-ylethenyl]piperazine typically involves the reaction of piperazine with a pyridinyl-substituted ethenyl halide. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where piperazine is reacted with 2-bromopyridine under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-pyridin-2-ylethenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or piperazine moieties are substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized pyridinyl-piperazine derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted pyridinyl-piperazine compounds.

Scientific Research Applications

1-[(E)-2-pyridin-2-ylethenyl]piperazine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-2-pyridin-2-ylethenyl]piperazine involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the modulation of neurotransmitter release and can lead to various physiological effects, including muscle relaxation and anxiolytic activity .

Comparison with Similar Compounds

Uniqueness: 1-[(E)-2-pyridin-2-ylethenyl]piperazine is unique due to its specific ethenyl linkage, which imparts distinct chemical and biological properties compared to other pyridinyl-piperazine derivatives. This structural feature can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

1-[(E)-2-pyridin-2-ylethenyl]piperazine

InChI

InChI=1S/C11H15N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-5,8,12H,6-7,9-10H2/b8-4+

InChI Key

JHJCJIIZLDPSSF-XBXARRHUSA-N

Isomeric SMILES

C1CN(CCN1)/C=C/C2=CC=CC=N2

Canonical SMILES

C1CN(CCN1)C=CC2=CC=CC=N2

Origin of Product

United States

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